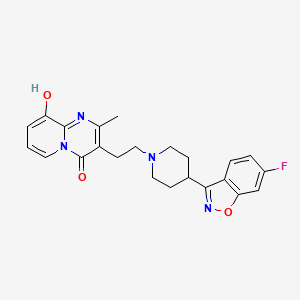
6,7,8,9 Dehydro Paliperidone Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 6,7,8,9 Dehydro Paliperidone Hydrochloride is a member of the class of pyridopyrimidines. It is known for its significant pharmacological properties and is commonly referred to as Paliperidone . This compound is widely used in the treatment of schizophrenia and schizoaffective disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9 Dehydro Paliperidone Hydrochloride involves multiple steps. One common method includes the reaction of 6-fluoro-1,2-benzoxazole with 1-piperidyl ethyl chloride under basic conditions to form an intermediate . This intermediate is then reacted with 9-hydroxy-2-methyl-pyrido[1,2-a]pyrimidin-4-one under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as crystallization and purification to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
6,7,8,9 Dehydro Paliperidone Hydrochloride: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidyl and benzoxazole moieties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
6,7,8,9 Dehydro Paliperidone Hydrochloride: has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,7,8,9 Dehydro Paliperidone Hydrochloride involves its interaction with various neurotransmitter receptors in the brain. It primarily acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors . This dual antagonism helps in reducing the symptoms of schizophrenia by balancing the levels of dopamine and serotonin in the brain .
Comparison with Similar Compounds
Similar Compounds
Risperidone: Another antipsychotic with a similar structure but different pharmacokinetic properties.
Olanzapine: Shares some pharmacological effects but has a different chemical structure and side effect profile.
Quetiapine: Also used in the treatment of psychiatric disorders but with a distinct mechanism of action.
Uniqueness
6,7,8,9 Dehydro Paliperidone Hydrochloride: is unique due to its specific receptor binding profile and its efficacy in treating both positive and negative symptoms of schizophrenia . Its extended-release formulation provides a longer duration of action, improving patient compliance .
Properties
Molecular Formula |
C23H23FN4O3 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C23H23FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21/h2-5,9,13,15,29H,6-8,10-12H2,1H3 |
InChI Key |
MLGMRYPFEBQSBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=C(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














